molecular formula C19H19N3O2 B11407219 1-(3-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(3-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11407219
M. Wt: 321.4 g/mol
InChI Key: UZCWFEGYCDVIRL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core substituted with a 3-methoxyphenyl group and a 5-methyl-1H-benzimidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Introduction of the 3-Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 5-Methyl-1H-benzimidazol-2-yl Group: This can be accomplished through a nucleophilic substitution reaction, where the benzimidazole derivative is introduced to the pyrrolidin-2-one core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds:

    Similar Compounds: 1-(3-methoxyphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one, 1-(3-methoxyphenyl)-4-(5-methyl-1H-imidazol-2-yl)pyrrolidin-2-one.

    Uniqueness: The presence of both the 3-methoxyphenyl and 5-methyl-1H-benzimidazol-2-yl groups in the same molecule provides unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O2/c1-12-6-7-16-17(8-12)21-19(20-16)13-9-18(23)22(11-13)14-4-3-5-15(10-14)24-2/h3-8,10,13H,9,11H2,1-2H3,(H,20,21)

InChI Key

UZCWFEGYCDVIRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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